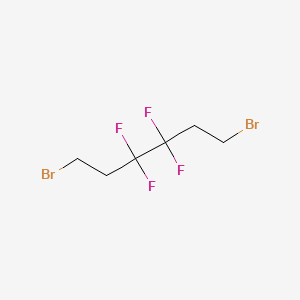

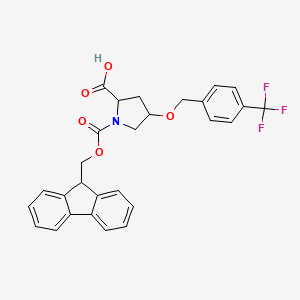

![molecular formula C24H33NO8 B12304577 cis-3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro [4.5]dec-3-en-4-yl beta-D-glucopyranoside](/img/structure/B12304577.png)

cis-3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro [4.5]dec-3-en-4-yl beta-D-glucopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Spirotetramat-enol-glucoside is a metabolite of spirotetramat, a systemic insecticide derived from tetramic acid. Spirotetramat-enol-glucoside is formed through the conjugation of the hydroxyl group of spirotetramat-enol with glucose. This compound is known for its role in pest control, particularly against piercing-sucking insects such as aphids, mites, and whiteflies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spirotetramat-enol-glucoside typically involves the reaction of spirotetramat-enol with glucose. One common method is the chemical synthesis route where spirotetramat-enol is reacted with ethylene succinic anhydride to form spirotetramat-enol-glucoside . The reaction conditions often include the use of catalysts and specific temperature and pH conditions to ensure the successful conjugation of the hydroxyl group with glucose.

Industrial Production Methods

Industrial production of spirotetramat-enol-glucoside follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality of the final product. The production is carried out in specialized facilities equipped with advanced analytical techniques to monitor the reaction progress and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Spirotetramat-enol-glucoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can convert spirotetramat-enol-glucoside back to its parent compound, spirotetramat-enol.

Substitution: The hydroxyl group in the glucoside moiety can undergo substitution reactions with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include different metabolites of spirotetramat, such as spirotetramat-enol, spirotetramat-ketohydroxy, and spirotetramat-monohydroxy .

Scientific Research Applications

Spirotetramat-enol-glucoside has several scientific research applications:

Mechanism of Action

Spirotetramat-enol-glucoside exerts its effects by inhibiting the biosynthesis of lipids in insects. It acts as an acetyl-CoA carboxylase inhibitor, disrupting the formation of fatty acids and lipids essential for insect growth and reproduction . The compound is systemic, meaning it is absorbed by plants and transported throughout the vascular system, providing protection against pests .

Comparison with Similar Compounds

Similar Compounds

Spirotetramat: The parent compound of spirotetramat-enol-glucoside, used for similar pest control purposes.

Spirotetramat-enol: A major metabolite of spirotetramat, also involved in pest control.

Spirotetramat-ketohydroxy: Another metabolite with similar insecticidal properties.

Uniqueness

Spirotetramat-enol-glucoside is unique due to its glucoside moiety, which enhances its solubility and stability in plants. This property allows for more effective systemic distribution within the plant, providing comprehensive pest control .

Properties

IUPAC Name |

3-(2,5-dimethylphenyl)-8-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-azaspiro[4.5]dec-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33NO8/c1-12-4-5-13(2)15(10-12)17-21(24(25-22(17)30)8-6-14(31-3)7-9-24)33-23-20(29)19(28)18(27)16(11-26)32-23/h4-5,10,14,16,18-20,23,26-29H,6-9,11H2,1-3H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZUGTDHNHPYPHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=C(C3(CCC(CC3)OC)NC2=O)OC4C(C(C(C(O4)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33NO8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phosphine, [2-(diphenylphosphino)ethyl]methylphenyl-](/img/structure/B12304524.png)

![Carbamic acid, N-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, phenyl ester](/img/structure/B12304531.png)

![(2S)-2-{[(4-Fluorophenyl)carbamoyl]amino}-4-methylpentanoic acid](/img/structure/B12304546.png)

![2-amino-1-(3-((dimethylamino)methyl)-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-phenylpropan-1-one dihydrochloride](/img/structure/B12304552.png)

![Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate Yb-HTMG-B](/img/structure/B12304560.png)

![5,7-Dihydroxy-3-[(4-methoxyphenyl)methyl]-6-methyl-4-oxo-2,3-dihydrochromene-8-carbaldehyde](/img/structure/B12304591.png)

![[3-[[2-[(4-methoxy-1H-indole-2-carbonyl)amino]-4-methylpentanoyl]amino]-2-oxo-4-(2-oxopyrrolidin-3-yl)butyl] dihydrogen phosphate](/img/structure/B12304593.png)